sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate
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Overview
Description
Sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features an indole ring system, which is known for its aromaticity and biological relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate typically involves the reaction of indole derivatives with appropriate reagents to introduce the hydroxymethyl and acetate groups. One common method involves the reaction of indole with formaldehyde and sodium acetate under acidic conditions . The reaction proceeds through electrophilic substitution at the indole ring, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
Sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;2-[3-(hydroxymethyl)indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.Na/c13-7-8-5-12(6-11(14)15)10-4-2-1-3-9(8)10;/h1-5,13H,6-7H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGJQRBAIVUFDG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)[O-])CO.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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